Product packaging for Insulin glulisine(Cat. No.:CAS No. 207748-29-6)

Insulin glulisine

Cat. No.: B3062250
CAS No.: 207748-29-6
M. Wt: 5823 g/mol
InChI Key: RCHHVVGSTHAVPF-ZPHPLDECSA-N
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Description

Contextualization of Insulin (B600854) Analogues in Protein Engineering

The development of insulin analogues through protein engineering represents a major advancement in mimicking the natural physiological secretion of insulin. nih.govnih.gov Since the 1980s, recombinant DNA technology has been utilized to modify the amino acid sequence of human insulin, creating analogues with different pharmacokinetic and pharmacodynamic profiles. e-dmj.org The engineering of these analogues is a prime example of structure-based protein design. nih.gov

The primary goal of this engineering is to overcome the limitations of subcutaneously injected regular human insulin, which tends to form hexamers, delaying its absorption and action. nih.govntnu.no Protein engineering allows for the targeted development of insulin analogues with either faster absorption kinetics for mealtime coverage or longer, more stable action profiles for basal insulin requirements. nih.govresearchgate.net By altering the amino acid structure, scientists can create analogues that more closely replicate the body's natural insulin response. e-dmj.orgoup.com This has led to the creation of both rapid-acting and long-acting insulin analogues that have become the cornerstone of modern diabetes management. nih.gov

Evolution of Rapid-Acting Insulin Analogues

The quest to better mimic the body's post-meal insulin spike led to the evolution of rapid-acting insulin analogues. diabetesjournals.org Regular human insulin, when injected, has a delayed onset of action because it needs to dissociate from a hexameric state into monomers to be absorbed. nih.govoup.com The first rapid-acting insulin analogue, insulin lispro, was approved in 1996, followed by insulin aspart in 2000, and insulin glulisine in 2004. oup.comdiabetesjournals.org

These analogues were created by making specific amino acid substitutions in the insulin molecule to reduce the tendency for self-association and promote faster dissociation into active monomers. e-dmj.orgoup.com

Insulin lispro was created by swapping the proline at position B28 with lysine (B10760008) and the lysine at position B29 with proline. e-dmj.org

Insulin aspart involves the substitution of the proline at position B28 with aspartic acid. ntnu.no

This compound is unique in its modifications: the asparagine at position B3 is replaced by lysine, and the lysine at position B29 is replaced by glutamic acid. nih.govdrugbank.comfda.gov

These engineered changes result in a quicker onset of action compared to regular human insulin. rxlist.comoup.com More recently, "ultra-rapid-acting" insulins have been developed by adding excipients to these rapid-acting formulations to further accelerate absorption. nih.govntnu.no

Research Trajectories for this compound

Current and future research on this compound is focused on several key areas. A primary trajectory involves detailed molecular-level investigations to understand its unique properties. For instance, recent research provided a precise atomic-level explanation for why glulisine is faster-acting than native insulin. healthcare-in-europe.com These studies revealed that the unique position of glutamic acid at B29 points inwards, a feature not seen in other rapid-acting analogues. healthcare-in-europe.com

Another significant research finding was the unexpected presence of zinc in the commercial formulation of glulisine. healthcare-in-europe.com Since zinc is known to promote the formation of hexamers, which slows absorption, this discovery suggests that removing these zinc traces could further optimize glulisine's rapid action. nih.govhealthcare-in-europe.com

Comparative studies continue to be a major focus, evaluating the pharmacokinetics and pharmacodynamics of this compound against other rapid-acting analogues like insulin lispro and insulin aspart. nih.govresearchgate.net Some studies have indicated that this compound has a faster onset of action compared to insulin lispro. nih.govresearchgate.net Further head-to-head comparisons are needed to fully establish its relative efficacy and place in therapy. researchgate.net Additionally, research is exploring the potential for developing novel insulin formulations, including glucose-responsive insulins that could automate blood sugar control, representing a long-term vision for insulin therapy research. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

This table details the key chemical properties of the this compound compound.

PropertyValueSource
Chemical Name 3B-lysine-29B-glutamic acid-human insulin fda.gov
Molecular Formula C258H384N64O78S6 fda.gov
Molecular Weight 5823 g/mol fda.gov
Structural Modifications Asparagine at position B3 replaced by lysine; Lysine at position B29 replaced by glutamic acid. nih.govdrugbank.comwikipedia.org
Production Method Recombinant DNA technology using a non-pathogenic laboratory strain of Escherichia coli (K12). drugbank.comfda.gov

Table 2: Comparative Research Findings of Rapid-Acting Insulin Analogues

This table summarizes research findings comparing the pharmacokinetic properties of this compound with other rapid-acting insulin analogues.

ParameterThis compoundInsulin LisproInsulin AspartRegular Human InsulinSource
Time to Maximum Concentration (Tmax) ~55 minutesSlower than GlulisineSimilar to Lispro~82 minutes fda.govresearchgate.net
Peak Concentration (Cmax) ~82 µIU/mLLower than Glulisine in some studiesData not directly compared in cited studies~46 µIU/mL fda.govresearchgate.net
Onset of Action ~15-20 minutesSlower than Glulisine in some studiesSimilar to Lispro~30-60 minutes nih.govdrugbank.comresearchgate.net
Mechanism for Rapid Action Reduced hexamer formation due to B3 and B29 substitutions. nih.govdrugbank.comReduced hexamer formation due to B28/B29 inversion. e-dmj.orgReduced hexamer formation due to B28 substitution. ntnu.noForms stable hexamers, delaying absorption. oup.com nih.govdrugbank.come-dmj.orgntnu.nooup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C258H384N64O78S6 B3062250 Insulin glulisine CAS No. 207748-29-6

Properties

CAS No.

207748-29-6

Molecular Formula

C258H384N64O78S6

Molecular Weight

5823 g/mol

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271)/t132-,133-,134-,135+,136+,137+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,202-,203-,204-,205-,206-,207-,208-,209-,210-/m0/s1

InChI Key

RCHHVVGSTHAVPF-ZPHPLDECSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

Apidra
B3-lysyl-B29-glutamylinsulin
glulisine insulin
insulin glulisine
insulin, Lys(B3)-Glu(B29)-
insulin, lysyl(B3)-glutamyl(B29)-

Origin of Product

United States

Molecular Architecture and Protein Engineering of Insulin Glulisine

Amino Acid Substitutions and Their Structural Rationale

The molecular structure of insulin (B600854) glulisine differs from human insulin at two key positions on the B-chain. nih.govwikipedia.org These modifications were strategically implemented to alter the molecule's self-association behavior and enhance its solubility at physiological pH. nih.govuspharmacist.com

Specific B-Chain Modifications

The primary structure of insulin glulisine is characterized by the following amino acid substitutions:

Asparagine at position B3 is replaced by lysine (B10760008). nih.govreliasmedia.com

Lysine at position B29 is replaced by glutamic acid. nih.govreliasmedia.com

These changes result in the chemical name 3B-Lys-29B-Glu-human insulin. nih.govnih.gov The locations of these substitutions are critical, as the C-terminal region of the B-chain plays a significant role in the formation of insulin dimers. nih.gov

Design Principles for Accelerated Monomerization

The core principle behind the design of this compound and other rapid-acting analogs is to accelerate the dissociation of insulin hexamers into monomers upon subcutaneous injection. nih.govnih.gov Human insulin in pharmaceutical preparations exists in a stable hexameric state, which must break down into dimers and then monomers to be absorbed into the bloodstream. nih.govwikipedia.org The amino acid substitutions in this compound are designed to weaken the forces that hold the insulin molecules together, thereby promoting faster availability of the biologically active monomeric form. wikipedia.orgnih.gov This is achieved by destabilizing the subunit interfaces that are crucial for dimerization and subsequent hexamer formation. nih.govnih.gov

Oligomerization Dynamics and Biophysical Characterization

The engineered amino acid sequence of this compound directly influences its behavior in solution, particularly its tendency to self-associate into higher-order structures. nih.gov

Self-Association Equilibria (Monomers, Dimers, Hexamers, Dihexamers)

In solution, insulin molecules exist in a dynamic equilibrium between monomers, dimers, and hexamers. nih.gov While human insulin readily forms stable hexamers, especially in the presence of zinc, this compound is less prone to self-association. nih.govdrugbank.com Studies using analytical ultracentrifugation have revealed that this compound exists in a complex equilibrium, presenting as a system of dimers, hexamers, and even dihexamers (dodecamers). plos.orgnih.gov However, upon dilution, these larger complexes readily dissociate into monomers. researchgate.net Small-angle X-ray scattering (SAXS) data suggests that in its formulation, this compound is primarily composed of hexamers, with a smaller fraction of dodecamers, which dissociate into monomers upon dilution. sasbdb.org

Altered Isoelectric Point and its Consequence on Molecular Behavior

The amino acid substitutions in this compound result in a shift of its isoelectric point (pI). The pI of this compound is approximately 5.1, which is lower than the pI of human insulin (5.5). nih.govnih.govresearchgate.net This lower isoelectric point enhances the solubility of this compound at the physiological pH of subcutaneous tissue. nih.govwikipedia.orguspharmacist.com The increased solubility contributes to its rapid absorption and onset of action. researchgate.net

Table 1: Comparison of Amino Acid Sequences in Human Insulin and this compound

Position Human Insulin This compound
B3 Asparagine (Asn) Lysine (Lys)

| B29 | Lysine (Lys) | Glutamic Acid (Glu) |

Table 2: Biophysical Properties of Human Insulin vs. This compound

Property Human Insulin This compound
Isoelectric Point (pI) 5.5 nih.govresearchgate.net 5.1 nih.govnih.govresearchgate.net
Primary Oligomeric State in Formulation Hexamer nih.gov Dimer-Hexamer-Dihexamer System plos.orgnih.gov

| Zinc Requirement for Stability | Yes nih.gov | No nih.govnih.gov |

Structural Determinants of Molecular Functionality

The functional characteristics of this compound are intrinsically linked to its three-dimensional structure and the dynamic interplay of its conformational states. Detailed analysis at the molecular level has provided a clear understanding of how its engineered architecture translates into its clinical performance.

X-ray crystallography has been a pivotal technique in revealing the precise atomic arrangement of this compound. A high-resolution crystal structure of this compound has been determined, providing invaluable insights into its molecular configuration. researchgate.net

Unexpectedly, the crystallographic analysis revealed the presence of zinc ions, which are crucial for the formation of insulin hexamers, despite this compound being formulated as a zinc-free product. nih.govnottingham.ac.uk This suggests that trace amounts of zinc can still facilitate the formation of hexameric structures in a crystalline state. nottingham.ac.uk

Crystallographic Data for this compound
PDB Code 6GV0 imperial.ac.uk
Method X-ray Diffraction rcsb.org
Resolution 1.26 Å researchgate.netrcsb.org
Space Group H3 researchgate.netrcsb.org
Unit Cell Dimensions (a, b, c) a = 82.44 Å, b = 82.44 Å, c = 33.65 Å researchgate.netrcsb.org
Asymmetric Unit Two molecules (a dimer) researchgate.netrcsb.org

This compound in solution exists in a dynamic equilibrium between different oligomeric states, primarily monomers, dimers, and hexamers. researchgate.netnih.gov The biologically active form of insulin is the monomer, as it is this species that binds to the insulin receptor to initiate a physiological response. plos.org The propensity of an insulin analog to exist in its monomeric form is therefore a key determinant of its speed of action.

Protein engineering of this compound was specifically aimed at weakening the interactions that lead to the formation of dimers and hexamers. researchgate.netwikipedia.org The substitution of asparagine with lysine at position B3 introduces steric and electrostatic repulsion that destabilizes the hexamer. researchgate.net The replacement of lysine with glutamic acid at position B29 has a more subtle effect on the stability of the monomer and the dimer. researchgate.net

Studies using techniques such as analytical ultracentrifugation and size-exclusion chromatography have characterized these conformational states. researchgate.netnih.gov Analytical ultracentrifugation has revealed that this compound can exist as a mixture of dimers, hexamers, and even dihexamers (dodecamers). nih.govplos.org However, compared to human insulin, the equilibrium for this compound is shifted towards the smaller, more rapidly absorbed species. nih.gov Molecular dynamics simulations have also been employed to investigate the conformational flexibility of this compound, providing insights into the behavior of its A- and B-chains which is crucial for its interaction with the insulin receptor. scirp.org

Conformational States of this compound Detection Method Biological Significance
Monomer Size-Exclusion Chromatography nih.govplos.orgThe biologically active form that binds to the insulin receptor. plos.org
Dimer Analytical Ultracentrifugation, X-ray Crystallography researchgate.netnih.govAn intermediate state in the self-association process. researchgate.net
Hexamer Analytical Ultracentrifugation nih.govplos.orgA storage form; disassembly is required for absorption and activity. nih.gov
Dihexamer (Dodecamer) Analytical Ultracentrifugation nih.govplos.orgA higher-order aggregate observed in solution. nih.gov

A critical aspect of designing a therapeutic protein is ensuring its stability. The amino acid substitutions in this compound were chosen not only to achieve a rapid onset of action but also to maintain the intrinsic stability of the molecule. nih.govresearchgate.netnih.gov The modification at position B29 to glutamic acid, for instance, contributes to the stability of the monomer. researchgate.net

However, the stability of this compound, particularly its physical stability against fibrillation, has been a subject of investigation, especially in the context of its use in insulin pumps where it is subjected to continuous mechanical stress and elevated temperatures. nih.gov Some studies have indicated that under simulated use in insulin pumps, this compound may show reduced physical stability against fibrillation and a higher rate of formation of high-molecular-weight proteins (HMWP) compared to other rapid-acting insulin analogs like insulin aspart. nih.gov HMWPs are biologically inactive and represent a form of chemical degradation. nih.govfda.gov

The design of this compound as a zinc-free formulation is another key consideration. nih.govnih.gov Zinc is known to promote the formation of stable hexamers. nih.govplos.org By formulating it without added zinc, the equilibrium is further shifted away from the hexameric state, ensuring that the insulin monomers and dimers are readily available for absorption after injection. nih.gov This design feature is a direct contributor to its rapid-acting profile. nih.gov

Molecular Properties of this compound
Molecular Weight ~5823 Da fda.gov
Isoelectric Point (pI) ~5.1 nih.govresearchgate.net
Amino Acid Substitutions B3: Asn → Lys; B29: Lys → Glu fda.govresearchgate.net

Molecular Mechanisms of Action and Cellular Signaling

Insulin (B600854) Receptor and IGF-1 Receptor Binding Kinetics

The binding characteristics of insulin glulisine to the insulin receptor (IR) and the related insulin-like growth factor-1 receptor (IGF-1R) are critical determinants of its biological activity. These interactions initiate the cascade of events leading to glucose metabolism.

Association and Dissociation Rates of this compound

The association kinetics of this compound with the insulin receptor are similar to those of regular human insulin. nih.govnih.gov However, some studies suggest that this compound dissociates from the insulin receptor at a faster rate. This rapid dissociation is consistent with its short duration of action. In contrast, other research has found no significant differences in the dissociation kinetics between this compound and regular human insulin. nih.gov The differing findings may be attributable to the various experimental conditions and cell types used in the studies.

Table 1: Association and Dissociation Characteristics of this compound

Kinetic Parameter This compound vs. Human Insulin Reference
Association Rate Similar nih.govnih.gov
Dissociation Rate No significant difference nih.gov

This table summarizes the comparative association and dissociation kinetics of this compound and human insulin with the insulin receptor.

Comparative Receptor Affinity Studies (Insulin Receptor vs. IGF-1 Receptor)

This compound exhibits a binding affinity for the human insulin receptor that is comparable to, or slightly lower than, that of regular human insulin. nih.govnih.gov A key safety and efficacy feature of this compound is its low affinity for the IGF-1 receptor. nih.govbioscientifica.com The affinity of this compound for the IGF-1 receptor is reported to be four to five times lower than that of human insulin. nih.gov This is significant because a higher affinity for the IGF-1 receptor has been linked to increased mitogenic (cell growth-promoting) potential. nih.gov The binding profile of this compound, with its high affinity for the insulin receptor and low affinity for the IGF-1 receptor, is a desirable characteristic for an insulin analog. nih.govbioscientifica.com

Table 2: Receptor Binding Affinities of this compound

Receptor Relative Affinity of this compound (vs. Human Insulin) Reference
Insulin Receptor Similar or slightly lower (~70%) nih.govnih.gov
IGF-1 Receptor 4- to 5-fold lower nih.gov

This table presents the relative binding affinities of this compound for the insulin and IGF-1 receptors compared to human insulin.

Modeling and Simulation of Receptor Binding Dynamics

Computational modeling and simulation are valuable tools for understanding the complex interactions between insulin analogs and their receptors at a molecular level. researchgate.netbiorxiv.org These models can help to explain how the structural changes in this compound affect its binding kinetics. researchgate.net Simulations of insulin receptor binding can incorporate the dimeric nature of the receptor and the phenomenon of receptor aggregation upon ligand binding. researchgate.net While specific simulation studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of insulin-receptor modeling can be applied. Such models can help to visualize the binding process and predict how the altered amino acid sequence of this compound influences its interaction with the receptor's binding sites. nih.govresearchgate.net

Post-Receptor Signal Transduction Pathways

Once this compound binds to the insulin receptor, it triggers a cascade of intracellular signaling events that are largely similar to those initiated by human insulin. diabetesjournals.orgnih.gov These pathways are crucial for mediating the metabolic effects of insulin. drugbank.com

Insulin Receptor Autophosphorylation and Substrate Recruitment

The binding of this compound to the α-subunits of the insulin receptor induces a conformational change that activates the tyrosine kinase domain within the β-subunits. openaccessjournals.comoup.com This leads to autophosphorylation of the receptor, a critical first step in the signaling cascade. openaccessjournals.comoup.com Studies have shown that this compound induces insulin receptor autophosphorylation to a similar extent and with a similar time course as regular human insulin. diabetesjournals.orgnih.gov This phosphorylation creates docking sites for various intracellular substrate proteins. drugbank.comopenaccessjournals.com

Activation of Insulin Receptor Substrates (IRS-1, IRS-2)

Following autophosphorylation, the activated insulin receptor recruits and phosphorylates insulin receptor substrate (IRS) proteins, particularly IRS-1 and IRS-2. diabetesjournals.orgopenaccessjournals.com Some in vitro studies using rat and human myoblasts have suggested that this compound may preferentially activate IRS-2, with a lower activation of IRS-1 compared to human insulin. nih.govportico.orgfda.gov However, in vivo studies in mice have shown that this compound and regular human insulin lead to comparable levels of tyrosine phosphorylation of both IRS-1 and IRS-2 in muscle and liver tissue. diabetesjournals.orgoup.com The activation of IRS proteins is a key step that leads to the activation of downstream signaling pathways, such as the PI3-kinase pathway, which is responsible for many of insulin's metabolic actions. drugbank.com

Differential Signaling Pathways and Biological Potency

While the primary signaling pathways are conserved, research has explored potential differential effects of this compound on specific signaling components and the resulting biological potency.

Preferential Activation of Specific IRS Pathways

Some in vitro studies initially suggested that this compound might preferentially activate the IRS-2 signaling pathway over the IRS-1 pathway. diabetesjournals.org This raised some initial safety concerns, as enhanced IRS-2 signaling has been linked to mitogenic activity. diabetesjournals.org Specifically, in rat and human muscle cells, this compound was shown to cause a significant activation of IRS-2 tyrosine phosphorylation, with only a minor effect on IRS-1. portico.org

However, subsequent in vivo studies in mice did not support these in vitro findings. diabetesjournals.org Research demonstrated that the phosphorylation of both IRS-1 and IRS-2 in muscle and liver tissue after this compound administration was comparable to that induced by regular human insulin. diabetesjournals.org The discrepancy between in vitro and in vivo results may be attributed to the high concentrations of insulin used in the cell line studies. diabetesjournals.org

Cellular Metabolic Pathway Modulation

This compound's primary role is the regulation of glucose metabolism. europa.eumedex.com.bd It lowers blood glucose by stimulating its uptake in peripheral tissues like skeletal muscle and fat and by inhibiting glucose production by the liver. europa.eumedex.com.bd

Glucose Uptake: Studies in cultured human skeletal muscle cells have shown that this compound is equipotent to regular human insulin in stimulating glucose uptake. oup.com

Anabolic and Catabolic Regulation: Like regular insulin, this compound promotes anabolic processes such as the synthesis of glycogen (B147801), proteins, and fatty acids, while simultaneously inhibiting catabolic pathways like gluconeogenesis, glycogenolysis, and lipolysis. openaccessjournals.com

One study investigating the activation of Akt/PKB, a key mediator of metabolic effects, found that in MCF10A and MCF7 mammary epithelial cells, activation by this compound was significantly weaker compared to regular insulin. researchgate.netnih.gov However, the study also noted that both this compound and regular insulin did not significantly induce the expression of hexokinase-2, an enzyme involved in glycolysis, in these cell lines. researchgate.netnih.gov In contrast, another study in cultured human skeletal muscle cells found that the abilities of this compound and regular insulin to stimulate the phosphorylation of Akt were similar to their effects on glucose uptake. oup.com

Metabolic Pathway Effect of this compound Key Signaling Molecules Reference
Glucose UptakeStimulates uptake in muscle and fatGLUT4, Akt bioscientifica.comoup.com
Glycogen SynthesisPromotes glycogen formationAkt, GSK-3, Glycogen Synthase genome.jpembopress.org
GluconeogenesisInhibits glucose production in the liverAkt bioscientifica.comdiabetesjournals.org
Protein SynthesisEnhances protein synthesisAkt, mTOR drugbank.comopenaccessjournals.com
LipolysisInhibits fat breakdown- openaccessjournals.comeuropa.eu

Mitogenic Signaling Potential and Cell Proliferation Research

The mitogenic potential of insulin analogs is a critical area of research due to the theoretical risk of promoting cell proliferation. This is often evaluated by examining the activation of the MAPK pathway and cell proliferation assays. nih.gov

In vivo studies have shown that the activation of the MAPK pathway by this compound is comparable to that of regular human insulin. diabetesjournals.org Furthermore, research on C2C12 myoblasts indicated that the mitogenic potential of this compound is similar to that of regular human insulin. diabetesjournals.org

Studies on cultured human skeletal muscle cells also found that insulin and this compound were equally less effective than IGF-I in stimulating [3H]thymidine uptake, an indicator of DNA synthesis and cell proliferation. oup.com The stimulation of p42/44 MAPK phosphorylation in these cells mirrored the thymidine (B127349) uptake results. oup.com

Research on mammary epithelial cells (MCF10A and MCF7) showed that this compound and recombinant human insulin had similar proliferative effects. researchgate.netnih.gov While Akt activation was weaker with glulisine in this model, the activation of Erk1/2 (downstream of MAPK) was similar for both insulins. researchgate.netnih.gov

Cell Line Assay Finding Reference
C2C12 myoblasts[3H]thymidine incorporationMitogenic potential comparable to regular human insulin. diabetesjournals.org
Human skeletal muscle cells[3H]thymidine uptake, p42/44 MAPK phosphorylationLess effective than IGF-I; comparable to regular human insulin. oup.com
MCF10A and MCF7 (mammary epithelial)Proliferation assay, Erk1/2 activationSimilar proliferative effects and Erk1/2 activation as regular human insulin. researchgate.netnih.gov

Non Clinical Pharmacological and Biological Fate of Insulin Glulisine

Enzymatic Degradation Pathways and Metabolite Characterization

The metabolism of insulin (B600854) glulisine, much like endogenous insulin, involves enzymatic degradation into smaller, inactive components. medicaldialogues.in This process is crucial for the termination of the insulin signal and the clearance of the hormone from the circulation.

Insulin-degrading enzyme (IDE), a zinc metalloprotease, is a key enzyme responsible for the degradation of insulin and other small proteins. nih.govabcam.com IDE is found in various tissues, including the liver, kidneys, and muscle, and is present in both intracellular and extracellular spaces. abcam.commdpi.com The degradation process typically begins after the insulin-receptor complex is internalized by the cell. openaccessjournals.comresearchgate.net Within the cell, IDE cleaves the peptide bonds of insulin, initiating its breakdown. abcam.com While IDE is considered a primary driver of insulin degradation, other enzymes and cellular pathways also contribute to this process. researchgate.net The interaction between insulin and IDE is not only degradative but may also play a role in intracellular signaling pathways that modulate fat and protein metabolism. researchgate.net

Studies on the degradation of insulin analogs, such as insulin glargine, which is structurally similar to human insulin, have provided insights into the metabolic fate of these molecules. europa.eu Metabolic profiling has shown that degradation often occurs through the sequential cleavage of amino acids from the C-terminus of the B-chain. nih.gov For instance, in the case of insulin glargine, degradation products M1 and M2 are formed through this process. nih.gov Research on various insulin analogs has identified degradation products in human urine, such as DesB30, DesB24-30, and DesB25-30 for human insulin, and DesB30-32, DesB31-32, and DesB24-32 for insulin glargine. acs.orgnih.gov These findings suggest that a primary metabolic pathway for insulin and its analogs involves the truncation of the B-chain. nih.govacs.org

Below is a table summarizing identified degradation products for human insulin and insulin glargine, which can serve as a reference for potential degradation products of insulin glulisine due to their structural similarities.

Table 1: Identified Degradation Products of Human Insulin and Insulin Glargine

Parent CompoundIdentified Degradation ProductsSource
Human InsulinDesB30, DesB24-30, DesB25-30 acs.orgnih.gov
Insulin GlargineM1, M2, DesB30-32, DesB31-32, DesB24-32 nih.govacs.orgnih.gov

This table is based on data from studies on human insulin and insulin glargine and is for illustrative purposes. Specific degradation products of this compound may vary.

The degradation of subcutaneously injected insulin and its analogs can begin at the injection site itself. europa.eunih.gov From there, the degradation process continues within the circulatory system and in various tissues. The liver is a major site of insulin degradation, clearing a significant portion of circulating insulin. mdpi.comresearchgate.net The kidneys also play a role in the clearance and degradation of insulin. medicaldialogues.in In patients with impaired liver function, insulin requirements may be reduced due to decreased insulin metabolism. europa.eu The cellular uptake and subsequent degradation of insulin are initiated by the binding of insulin to its receptor on the cell surface, leading to the internalization of the insulin-receptor complex. researchgate.netoup.com This process occurs in insulin-sensitive tissues such as muscle and adipose tissue, as well as in the liver. drugbank.comnih.gov

Identification and Characterization of Degradation Products

Cellular Uptake and Intracellular Processing Mechanisms

The cellular uptake of this compound is mediated by its binding to the insulin receptor, a transmembrane protein. medicaldialogues.indrugbank.com This binding triggers the internalization of the insulin-receptor complex through a process called receptor-mediated endocytosis. oup.com Once inside the cell, within acidified endosomes, insulin is released from its receptor. oup.com The dissociated insulin is then subjected to degradation by enzymes like IDE. researchgate.netoup.com The insulin receptor, in turn, can be recycled back to the cell surface. oup.com In vitro studies have shown that the binding and processing of this compound at the cellular level are equivalent to that of human insulin. oup.com The uptake of glucose into cells, stimulated by insulin, is facilitated by glucose transporters such as GLUT4. nih.govnih.gov

Influence of Molecular Conformation on Degradation Kinetics

The molecular conformation of insulin analogs significantly influences their absorption and degradation kinetics. Human insulin in solution exists in an equilibrium of monomers, dimers, and hexamers. openaccessjournals.com The hexameric form is more stable but needs to dissociate into monomers to be absorbed and become biologically active. openaccessjournals.comphysiology.org The amino acid modifications in this compound reduce its tendency to form hexamers compared to human insulin. researchgate.net Specifically, the substitution of asparagine at B3 with lysine (B10760008) disrupts a stabilizing conformational change that is normally induced by preservatives in insulin formulations. researchgate.net This leads to a greater proportion of this compound existing in the monomeric and dimeric forms, which facilitates faster dissociation and absorption. researchgate.netnih.gov Studies have shown that upon dilution, the hexamers of this compound rapidly dissociate into monomers in less than 10 seconds. nih.gov This rapid dissociation is a key factor in its faster onset of action compared to other rapid-acting insulins like lispro and aspart, whose dissociation is slower and dependent on the concentration of phenolic additives. nih.gov The dissociation of this compound to intermediate molecular weight species also appears to contribute to its reduced degradation during incubation at 37°C. researchgate.net

Table 2: Comparison of Dissociation Characteristics

Insulin AnalogKey Conformational FeatureDissociation SpeedInfluencing Factors
This compound Reduced tendency to form stable hexamers; exists primarily as monomers and dimers. researchgate.netVery rapid (less than 10 seconds). nih.govLess dependent on dilution and phenolic additives. nih.gov
Insulin Lispro Forms compact hexamers in the presence of zinc and phenolic compounds. nih.govSlower, dependent on excipients. nih.govConcentration of phenolic additives. nih.gov
Insulin Aspart Forms compact hexamers in the presence of zinc and phenolic compounds. nih.govSlower, dependent on excipients. nih.govConcentration of phenolic additives. nih.gov

Biotechnological Production and Optimization Strategies

Recombinant Expression Systems and Host Cell Engineering

The selection of an appropriate host organism is a foundational step in the production of recombinant proteins like insulin (B600854) glulisine. The primary systems utilized are microbial, chosen for their rapid growth, well-characterized genetics, and capacity for high-yield protein production.

Escherichia coli (E. coli) is a widely employed host for the commercial production of insulin glulisine. europa.eueuropa.eusanofi.com Its advantages include fast growth rates on simple, inexpensive media, ease of genetic manipulation, and the ability to achieve high cell densities and protein yields. virginia.edu

Typically, the this compound precursor is expressed intracellularly and accumulates in dense, insoluble aggregates known as inclusion bodies (IBs). nih.govdovepress.com This production method offers several benefits: the protein is protected from degradation by host cell proteases, and the initial recovery of the IBs is relatively straightforward through cell lysis and centrifugation. nih.gov However, this necessitates complex downstream processing steps, including IB washing, solubilization, and protein refolding to achieve the correct three-dimensional structure with proper disulfide bond formation. nih.gov

Host cell engineering plays a crucial role in optimizing E. coli as a production platform. Strains are often selected or modified to enhance expression and product stability.

Protease-Deficient Strains: To minimize degradation of the recombinant protein, protease-deficient E. coli strains may be utilized. nih.gov

Codon Bias-Optimized Strains: Strains such as BL21 (DE3) CodonPlus-RIL and Rosetta™ (DE3) are engineered to contain extra copies of tRNA genes that correspond to codons rarely used by E. coli but potentially present in the human-derived insulin gene. nih.govbmrat.org This helps to prevent translational stalling and can significantly increase the yield of the target protein. nih.gov

Table 1: Comparison of Common E. coli Strains for Recombinant Protein Production

Strain Key Characteristics Relevance to this compound Production
K-12 strains Generally recognized as safe (GRAS); well-characterized genetics. sanofi.comvirginia.edu Often used as the parental strain for developing production hosts. sanofi.com
BL21 (DE3) Deficient in Lon and OmpT proteases; contains the T7 RNA polymerase gene for high-level transcription from T7 promoters. A standard and robust host for high-yield production of proteins like insulin precursors in inclusion bodies.

| Rosetta™ (DE3) | A BL21 (DE3) derivative expressing tRNAs for rare codons (e.g., AUA, AGG, AGA, CUA, CCC, GGA). nih.gov | Improves translation efficiency and yield when the this compound gene contains codons that are rare in E. coli. nih.gov |

Yeast systems, particularly the methylotrophic yeast Pichia pastoris and the conventional yeast Saccharomyces cerevisiae, represent another major platform for recombinant insulin production. nih.govnuph.edu.ua A key advantage of yeast is the ability to secrete the recombinant protein into the culture medium. dovepress.comnih.gov This simplifies initial purification, as the secreted protein is already folded, and it avoids the complex and often inefficient refolding steps required for proteins produced in E. coli inclusion bodies. dovepress.com

Pichia pastoris is particularly attractive due to its ability to grow to very high cell densities and the presence of strong, tightly regulated promoters, such as the alcohol oxidase 1 (AOX1) promoter, which is induced by methanol (B129727). bmrat.orgresearchgate.net While some insulin analogs are produced in Saccharomyces cerevisiae, P. pastoris is often favored for its lower tendency to hyperglycosylate proteins, a type of post-translational modification that can be undesirable for therapeutic proteins intended for human use. bmrat.org Studies on the closely related analog, insulin glargine, have demonstrated successful high-yield production and secretion using P. pastoris. researchgate.netbio-conferences.org

To maximize the yield of this compound, the expression vector and the gene itself are extensively engineered. These strategies are critical for achieving economically viable production levels.

Promoter Selection and Engineering: The choice of promoter is fundamental to controlling the level and timing of gene expression. aimspress.com Strong, inducible promoters are typically used for producing potentially toxic proteins like insulin precursors. In E. coli, promoters from the lac, tac, or T7 bacteriophage systems are common. mdpi.com In P. pastoris, the methanol-inducible AOX1 promoter is a standard choice for achieving high expression levels. bmrat.org Promoter engineering, which involves modifying the promoter sequence to enhance its strength or modulate its regulation, can further boost productivity. mdpi.comresearchgate.net

Yeast-Based Production Platforms (e.g., Pichia pastoris)

Bioreactor Optimization for Enhanced Yield and Product Quality

The large-scale production of this compound is carried out in precisely controlled bioreactors. The optimization of the cultivation environment is essential for maximizing cell density and the volumetric yield of the recombinant protein while maintaining product quality.

The composition of the growth medium directly impacts cell health, growth rate, and protein expression. Media are formulated to provide all necessary nutrients without accumulating inhibitory byproducts.

Carbon Source: A primary source of energy and cellular building blocks. Glucose or glycerol (B35011) are commonly used for E. coli fermentations. mdpi.com For P. pastoris using the AOX1 promoter, a glycerol batch phase is followed by a methanol fed-batch phase to induce protein expression. researchgate.net

Nitrogen Source: Ammonium (B1175870) salts or complex sources like yeast extract and peptone are used to provide nitrogen for the synthesis of amino acids and nucleic acids. bio-conferences.orgjmb.or.kr

Table 2: Example of Basal Salts Medium (BSM) Components for Pichia pastoris Fermentation

Component Purpose Typical Concentration Range
Phosphoric Acid Phosphorus source, pH buffer Variable, used to adjust initial pH
Calcium Sulfate (B86663) Source of calcium ions ~0.5-1.0 g/L
Potassium Sulfate Source of potassium and sulfate ions ~9-15 g/L
Magnesium Sulfate Source of magnesium ions ~7-8 g/L
Potassium Hydroxide pH adjustment, potassium source Variable, used for pH control
Glycerol Carbon source during growth phase 20-40 g/L
PTM1 Trace Salts Provides essential minerals (Cu, I, Mn, Mo, B, Co, Zn, Fe) ~4-5 mL/L

This table is illustrative, based on media used for insulin glargine production, and specific concentrations are optimized for each process. bio-conferences.org

Maintaining optimal physical and chemical conditions within the bioreactor is critical for a successful production run. Key parameters are continuously monitored and controlled.

Temperature: Each host organism has an optimal temperature for growth and another for protein expression. For E. coli, growth is often initiated at 37°C, and the temperature may be lowered (e.g., to 30°C) after induction to improve protein folding and reduce the formation of inactive aggregates. jmb.or.kr

pH: The pH of the culture medium is tightly controlled, typically through the automated addition of an acid (e.g., hydrochloric acid) or a base (e.g., ammonium hydroxide). mdpi.comjmb.or.kr For E. coli, a pH around 7.0 is common, while for P. pastoris, it is often maintained between 5.0 and 6.0. bio-conferences.orgmdpi.com

Dissolved Oxygen (DO): Aerobic organisms like E. coli and P. pastoris require oxygen for growth. The DO level is maintained at a setpoint (e.g., 20-30% of air saturation) by modulating the agitation speed and the rate of air or oxygen-enriched air sparging into the bioreactor. jmb.or.kr

Feeding Strategy: A fed-batch strategy is almost universally employed for high-density cultures. jmb.or.kr This involves the initial growth of cells in a batch medium, followed by the continuous or intermittent feeding of a concentrated nutrient solution. This approach prevents the accumulation of inhibitory substrate concentrations, allowing for much higher cell densities and product yields than a simple batch culture. nih.gov

Cultivation Media Composition Optimization

Protein Purification and Refolding Methodologies for Analogues

The production of insulin analogues such as this compound via recombinant DNA technology, particularly in host systems like Escherichia coli, results in the expression of the protein in the form of insoluble and inactive inclusion bodies. googleapis.com This necessitates a complex downstream process to isolate, solubilize, refold, and purify the protein to yield a biologically active and high-purity final product. googleapis.combmmj.org The "proinsulin route" is a commercially preferred method as it requires only a single fermentation and purification procedure, making the process more efficient. nih.gov

Inclusion Body Isolation and Solubilization

Following fermentation, the host cells are harvested and lysed to release the inclusion bodies. researchgate.net A critical initial step involves washing the isolated inclusion bodies to remove cellular debris and contaminants, which can interfere with subsequent steps like refolding and enzymatic digestion. nih.gov These washing steps often employ buffers containing detergents like Triton X-100 and low concentrations of chaotropic agents such as urea. koreascience.krplos.org

Once washed, the inclusion bodies are solubilized to denature the aggregated protein and expose the cysteine residues. This is typically achieved using strong chaotropic agents.

Table 1: Examples of Inclusion Body Solubilization Conditions for Insulin Analogues

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The solubilization process is performed in the presence of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to break any incorrect disulfide bonds formed within the inclusion bodies. googleapis.comnih.gov

Protein Refolding

Refolding is a crucial and often rate-limiting step aimed at facilitating the correct formation of the three native disulfide bonds (A6-A11, A7-B7, and A20-B19) to restore the protein's biological activity. googleapis.com This is typically accomplished by diluting the concentrated, denatured protein solution into a refolding buffer, which removes the denaturant and reducing agents, allowing the protein to fold into its native conformation. googleapis.com

The efficiency of refolding is influenced by various factors, including protein concentration, pH, temperature, and the use of folding additives. googleapis.comgoogle.com High protein concentrations can lead to aggregation, reducing the yield of correctly folded protein. googleapis.com To optimize the yield, specific additives are often included in the refolding buffer.

One patented method for refolding insulin glargine precursor involves denaturation followed by dilution in a buffer containing polyethylene (B3416737) glycol, glycerine, and metal ions at an alkaline pH of 9.5-11.5, with the reaction proceeding for 2-40 hours at 0-20°C. google.com Research has shown that a refolding time of 48 hours can yield optimal results for a prepeptide fusion glargine, achieving a refolding yield of 82.1%. koreascience.kr

Table 2: Common Additives and Conditions for Insulin Analogue Refolding

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Enzymatic Conversion and Purification

After refolding, the proinsulin analogue is converted into its active two-chain form through enzymatic digestion. This process typically uses enzymes like trypsin and carboxypeptidase-B to cleave the C-peptide. researchgate.net A significant challenge in this step is the potential for non-specific cleavage by trypsin at other sites within the insulin chains. To mitigate this, an optimization strategy involving citraconylation can be employed. This technique reversibly blocks lysine (B10760008) residues from trypsin cleavage, thereby increasing the enzymatic conversion yield significantly. researchgate.net

Following enzymatic conversion, a multi-step purification process is required to separate the target insulin analogue from impurities such as misfolded proteins, enzyme remnants, and by-products like Arg(B31)-insulin. researchgate.net This is predominantly achieved through a combination of chromatography techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for high-resolution purification of proteins based on their hydrophobicity. researchgate.net It is often the final polishing step to achieve a high-purity product. researchgate.net For insulin glargine, preparative RP-HPLC using a C8 or C18 column is a common final step, eluting the protein with a gradient of an organic solvent like acetonitrile. google.com This step can yield a final product with purity exceeding 98%. researchgate.net A combination of low pH and high pH RP-HPLC steps can be used to effectively remove glycosylated impurities. google.com

Table 3: Overview of a Two-Step Chromatographic Purification Process for Insulin Glargine

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Through this rigorous sequence of solubilization, refolding, and multi-step chromatographic purification, inactive proinsulin analogues expressed in inclusion bodies are efficiently converted into highly purified, biologically active drugs.

Advanced Analytical and Characterization Methodologies in Research

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are fundamental in the analysis of insulin (B600854) glulisine, offering high-resolution separation and precise mass determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and confirming the identity of insulin glulisine. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for these purposes. google.comukaazpublications.com The identity of this compound can be confirmed by comparing its retention time with that of a reference standard. google.com This technique is also adept at separating this compound from related compounds and impurities, including degradation products like desamido insulin. ukaazpublications.comijrps.com

For instance, a validated RP-HPLC method can effectively separate this compound from preservatives such as m-cresol (B1676322) and phenol, which are often present in commercial formulations. ukaazpublications.com Size-exclusion HPLC (SE-HPLC) is another critical variant used to control for high molecular weight proteins (HMWP), which are aggregates of the insulin molecule. journalcra.com Pharmacopoeial methods often specify the use of HPLC for identity testing, related proteins analysis, and assay of this compound. journalcra.com

ParameterMethodPurposeReference
IdentityRP-HPLCComparison of retention time with reference standard google.com
Purity (Related Proteins)RP-HPLCSeparation from process-related impurities and degradation products ijrps.comjournalcra.com
Purity (High Molecular Weight Proteins)SE-HPLCDetection and quantification of aggregates journalcra.com
AssayRP-HPLCQuantification of the active pharmaceutical ingredient journalcra.com

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods for this compound are critical to ensure reliable and reproducible data for research and clinical studies. These validation processes are typically performed in accordance with guidelines from regulatory authorities like the FDA and EMA. bioanalysis-zone.com Key validation parameters include linearity, precision, accuracy, selectivity, specificity, recovery, and stability. researchgate.netnih.gov

For instance, a validated LC-MS/MS assay for marmoset insulin, a related peptide, demonstrated linearity, precision, and dilution linearity. researchgate.net The challenge of nonspecific binding of peptides like this compound is a significant consideration during method development. researchgate.net Validation also involves assessing potential interference from other insulin analogs. bioanalysis-zone.comcelerion.com Some assays have shown no cross-reactivity with this compound at physiological concentrations. celerion.com The use of a stable-isotope labeled internal standard is a common strategy to ensure accuracy in quantification. researchgate.net

X-ray Crystallography and Structural Biology Techniques

X-ray crystallography and other structural biology techniques provide atomic-level details of the three-dimensional structure of this compound, offering insights into its structure-function relationship.

Crystal Growth Optimization for this compound

Obtaining high-quality crystals is a prerequisite for determining the high-resolution structure of a protein by X-ray crystallography. The crystallization of this compound has been systematically analyzed using techniques like hanging drop vapor diffusion and microbatch-under-oil methods. mdpi.comresearchgate.net The choice of precipitating agent has been shown to significantly influence the solubility behavior and crystal growth of this compound. mdpi.comresearchgate.net

For example, when using magnesium formate (B1220265) as a precipitant, lowering the concentration paradoxically drove the system into supersaturation, leading to crystal formation. mdpi.comresearchgate.net In contrast, with sodium potassium tartrate tetrahydrate, crystals formed at higher precipitant concentrations, which is the more typical scenario. mdpi.comresearchgate.net Research has also shown that the microbatch method can yield crystals faster than vapor diffusion for certain conditions. mdpi.com Through such optimization, this compound crystals that diffract to a high resolution (e.g., 1.4 Å) have been successfully grown. mdpi.comresearchgate.net

PrecipitantProtein ConcentrationPrecipitant ConcentrationMethodTime to Crystal FormationReference
Magnesium Formate1.75 mg/mL0.2 MVapour Diffusion & Microbatch16 hours mdpi.com
Magnesium Formate1.75 mg/mL0.3 M & 0.4 MMicrobatchWithin 7 days mdpi.com
Magnesium Formate1.75 mg/mL0.3 M & 0.4 MVapour DiffusionOver 2 weeks mdpi.com

Structural Refinement and Model Validation

Once diffraction data are collected from the crystals, the process of structural refinement and model validation begins. This involves building an atomic model of this compound that best fits the experimental electron density map. The quality of the final structure is assessed using various statistical parameters.

A high-resolution crystal structure of this compound has been determined to 1.26 Å. researchgate.netrcsb.org The crystals belonged to the H3 space group with two molecules in the asymmetric unit. researchgate.net The refinement of the structure involves iterative cycles of model building and adjustment to improve the fit to the X-ray data. aai.orgnih.gov The final model is validated to ensure it has good stereochemistry and conforms to known protein structural principles. researchgate.net These structural studies have revealed unique features of this compound, such as the inward-pointing orientation of the glutamic acid at position B29, which is thought to reduce intermolecular interactions and favor the dimeric form, contributing to its rapid action. researchgate.nethealthcare-in-europe.comnottingham.ac.uk Unexpectedly, zinc ions, which are pivotal for hexamer formation in native insulin, were found to be bound in the crystal structure of the supposedly zinc-free glulisine formulation, suggesting the presence of trace amounts in the commercial product. healthcare-in-europe.comnottingham.ac.uk

PDB IDResolution (Å)Space GroupR-Value WorkR-Value FreeReference
6GV01.26H30.1280.152 rcsb.org
7RKD1.25P1 21 1N/AN/A pdbj.org

Advanced Biophysical Characterization Techniques

Analytical ultracentrifugation (AUC) is a powerful technique for studying the size, shape, and association behavior of macromolecules in solution. Both sedimentation velocity (SV) and sedimentation equilibrium (SE) experiments have been employed to characterize the oligomeric state of this compound.

Sedimentation velocity studies on commercially formulated this compound have revealed a complex and dynamic equilibrium between different species. Unlike other fast-acting analogs such as aspart and lispro, which are primarily hexameric in their formulation, this compound exists as a "dimer-hexamer-dihexamer system". nih.govplos.org This finding highlights that even in its pharmaceutical preparation, which notably lacks zinc, glulisine maintains a heterogeneous mixture of association states. nih.gov The presence of a significant population of smaller species like dimers is consistent with its rapid-acting profile, as these smaller forms are more readily available for absorption upon injection. Sedimentation equilibrium analysis, used for the first time on this compound in a comprehensive comparative study, further confirmed its complex association behavior. plos.org In unformulated conditions (0.04 N HCl), human insulin primarily exists as a monomer with a sedimentation coefficient of approximately 1.2 S, while formulated insulins typically show a hexameric species around 3.0 S. beckman.com The mixed system observed for glulisine underscores its unique formulation strategy, which balances stability with the immediate availability of active monomers. plos.org

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a definitive method for determining the absolute molar mass and oligomeric state of proteins in solution, independent of their shape or elution behavior relative to standards. harvard.edu

Research employing SEC-MALS to analyze various therapeutic insulin analogs has corroborated the findings from AUC. plos.org These studies confirmed that this compound in its therapeutic formulation presents as a complex mixture of dimers, hexamers, and dihexamers. nih.govplos.org This is in contrast to insulin lispro and aspart, which, while hexameric in their zinc-containing formulations, were observed to dissociate into monomers and dimers when analyzed with a zinc-free mobile phase during SEC, mimicking the post-injection environment. plos.org The use of SEC-MALS provides robust, quantitative data on the molar mass distribution of the species present in the glulisine solution, reinforcing the understanding of its unique association equilibrium that facilitates rapid action. supramolecularbiomaterials.com

Spectroscopic techniques are essential for analyzing the secondary and tertiary structures of proteins. Circular Dichroism (CD) spectroscopy, in particular, is widely used to assess protein folding and conformational integrity.

Near-UV CD spectroscopy, which probes the environment of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) and disulfide bonds, is sensitive to changes in the tertiary structure of a protein. creative-proteomics.com Studies on this compound have utilized near-UV CD to detect alterations in its tertiary structure. researchgate.net While detailed spectra are specific to individual research contexts, the application of this method confirms that the amino acid substitutions in glulisine result in a distinct and stable three-dimensional fold. Far-UV CD, which analyzes the protein's secondary structure (α-helices, β-sheets), has been used more broadly in insulin research to demonstrate that while aggregation leads to a shift from α-helical to β-sheet content, freshly prepared solutions of insulin analogs like glulisine are rich in α-helices, consistent with a correctly folded and active conformation. researchgate.netlibretexts.org

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Immunological Assay Development for Analog Differentiation

The structural differences between this compound and other insulin analogs, though subtle, are significant enough to allow for their differentiation using specific immunological assays, such as the enzyme-linked immunosorbent assay (ELISA). The development of such assays is crucial for pharmacokinetic studies and for clinical scenarios where measuring endogenous insulin levels without interference from administered analog insulin is necessary.

Commercial ELISA kits have been developed with varying specificities for different insulin analogs. The unique epitopes presented by the B3-lysine and B29-glutamic acid residues of this compound can be targeted by specific monoclonal antibodies. For example, Mercodia's standard Insulin ELISA demonstrates the principle of differentiation: it shows "not detected" or negligible cross-reactivity with this compound and insulin lispro. mercodia.commercodia.com This high specificity allows for the accurate measurement of endogenous human insulin in patients being treated with these analogs.

Conversely, other assays are designed to be broadly reactive. The Mercodia Iso-insulin ELISA, for instance, is designed to measure human insulin and several analogs with high cross-reactivity. For this compound, it shows a cross-reactivity of 123%, making it suitable for measuring the total concentration of insulin (endogenous + analog) in a sample. windows.net By using a combination of a highly specific assay and a broadly reactive "iso-insulin" assay, researchers can selectively quantify both the administered insulin analog and the patient's endogenous insulin production. windows.net

Table 3: Cross-Reactivity of Commercial Insulin Immunoassays with this compound

Assay Name Manufacturer Cross-Reactivity with this compound Intended Use for Differentiation Reference
Insulin ELISA Mercodia Not Detected Measures endogenous insulin without glulisine interference. mercodia.com
Ultrasensitive Insulin ELISA Mercodia Not Detected Measures low levels of endogenous insulin without glulisine interference. mercodia.comdiagenics.co.uk
Iso-Insulin ELISA Mercodia 123% Measures total insulin, including glulisine. windows.net

Immunological Considerations in Insulin Glulisine Design

Mechanistic Basis of Insulin (B600854) Immunogenicity

The immunogenicity of exogenous insulins is a multifaceted process rooted in the fundamental mechanisms of the adaptive immune system. While modern purified and recombinant human insulins have reduced the incidence of immune responses compared to older animal-derived preparations, the potential for antibody formation remains. bioscientifica.com

The immune response to a protein therapeutic such as insulin glulisine is typically initiated by antigen-presenting cells (APCs), which include macrophages and dendritic cells. oup.com These cells internalize the insulin protein and enzymatically digest it into smaller peptide fragments. These fragments are then loaded onto major histocompatibility complex (MHC) class II molecules and presented on the APC surface. oup.com

Specific helper T-cells with T-cell receptors that can recognize these insulin peptide-MHC complexes become activated. oup.comnih.gov This activation is a critical step, often requiring a co-stimulatory signal from the APC to the T-cell. oup.com Once activated, these T-helper cells proliferate and release cytokines that orchestrate the immune response. They provide essential help to B-lymphocytes that have recognized the intact insulin molecule via their B-cell receptors. mdpi.commdpi.com This interaction stimulates the B-cells to differentiate into plasma cells, which are responsible for producing anti-insulin antibodies (AIAs). oup.commdpi.com The development of these antibodies signals that an immune response has been mounted against the therapeutic insulin. mdpi.com

Protein aggregation is a well-established factor that can significantly enhance the immunogenicity of therapeutic proteins. nih.gov Aggregates can form due to physical stresses like temperature changes and agitation, or chemical degradation. nih.govmdpi.com These aggregates, ranging from soluble oligomers to visible particles, are more readily taken up by APCs than their monomeric counterparts. nih.gov

The repetitive structure of insulin aggregates can effectively cross-link B-cell receptors, delivering a potent activation signal. biorxiv.org Furthermore, aggregates can act as "danger signals," activating innate immune pathways that lead to a more robust and pro-inflammatory adaptive immune response. nih.govbiorxiv.org This heightened response can result in the production of higher levels of AIAs, which in some cases can have clinical consequences. nih.gov Therefore, controlling aggregation is a critical aspect of manufacturing and formulating insulin products to minimize their immunogenic potential. universiteitleiden.nlrsc.org

T-Cell Activation and Antibody Production Processes

Influence of Molecular Design on Immunogenic Potential

The specific molecular characteristics of an insulin analog, engineered to optimize its pharmacokinetic and pharmacodynamic profile, also dictate its interaction with the immune system.

This compound is a rapid-acting insulin analog developed using recombinant DNA technology. wikipedia.org Its structure differs from native human insulin at two positions on the B-chain: the asparagine at position B3 is replaced by lysine (B10760008), and the lysine at position B29 is substituted with glutamic acid. wikipedia.orgnih.gov

These substitutions are intentionally designed to achieve a faster onset of action. nih.goviu.edu However, any alteration to a protein's primary amino acid sequence can potentially create new epitopes—the specific sites on the antigen recognized by the immune system. oup.com A new epitope could be recognized by T-cells or B-cells that would not recognize the native human insulin sequence, thereby breaking immune tolerance and triggering the production of AIAs. oup.com While immunogenicity studies for this compound have generally shown no major concerns, the potential for an altered immune response due to these structural changes is a key consideration in its development and clinical monitoring. scottishmedicines.org.uk

Table 1: Amino Acid Modifications in Rapid-Acting Insulin Analogs Compared to Human Insulin

Insulin Type A-Chain Modification B-Chain Modification
Human Insulin None None
This compound None B3: Asparagine → Lysine; B29: Lysine → Glutamic Acid wikipedia.orgnih.gov
Insulin Lispro None B28: Proline and B29: Lysine inverted openaccessjournals.com

| Insulin Aspart | None | B28: Proline → Aspartic Acid openaccessjournals.com |

In pharmaceutical formulations, human insulin exists as a mixture of monomers, dimers, and zinc-stabilized hexamers. openaccessjournals.complos.org For insulin to be absorbed and become biologically active, the stable hexamers must first dissociate into smaller, more readily absorbed monomers and dimers. iu.edu The amino acid modifications in this compound reduce its tendency to form hexamers. wikipedia.orgnih.gov This structural feature allows for a formulation without zinc, which promotes the rapid availability of monomers for absorption after injection. nih.govdiabetesjournals.org

From an immunological standpoint, the oligomeric state is significant. While larger aggregates are known to be more immunogenic, the stable hexameric form of insulin is generally considered to be less so. nih.gov this compound's formulation, which favors a dimeric/monomeric state, presents a higher proportion of the active monomeric form. plos.orgresearchgate.net While monomers are necessary for activity, they are also the form that interacts with the immune system. researchgate.net However, the reduced propensity for aggregation of this compound may mitigate this effect. nih.govresearchgate.net Studies indicate that this compound exists in a dimer-hexamer-dihexamer system in its formulation. plos.org This unique oligomeric profile is a key aspect of its design, balancing rapid action with molecular stability. nih.govdiabetesjournals.org

Amino Acid Sequence Differences and Immune Recognition

Characterization of Anti-Insulin Antibodies and Cross-Reactivity Studies

The formation of AIAs is a possible outcome of any insulin therapy. mdpi.com These antibodies can be characterized by their quantity (titer), binding strength (avidity), and type (isotype, such as IgG or IgE). bioscientifica.comnih.gov

Clinical studies have evaluated the immunogenicity of this compound, often comparing it to other insulins. While AIA formation can occur, it is not always clinically significant. bioscientifica.commdpi.com One case study reported that a patient who developed diabetic ketosis due to AIAs induced by insulin aspart was successfully treated by switching to this compound, suggesting a lack of cross-reactivity of the problematic antibodies with glulisine. diabetesjournals.org Another report indicated that this compound could ameliorate nocturnal hypoglycemia related to AIAs. bioscientifica.com

Table 2: Summary of In-Vitro Cross-Reactivity of Insulin Analogs in a Specific Immunoassay

Insulin Analog Cross-Reactivity (%) with E170 Insulin Assay
Insulin Aspart < 0.7% nih.gov
This compound < 0.7% nih.gov
Insulin Lispro < 0.02% researchgate.net
Insulin Glargine < 0.02% researchgate.net

Note: Data is from specific immunoassay studies and reflects the ability of the assay's antibodies to detect the analog, not necessarily the cross-reactivity of patient-derived anti-insulin antibodies.

Table 3: Compound Names Mentioned

Compound Name
Anti-insulin antibodies (AIAs)
Arginine
Asparagine
Aspartic acid
Dendritic cells
Glutamic acid
Glycine
Insulin
Insulin aspart
Insulin glargine
This compound
Insulin lispro
Interferon beta (IFNβ)
Interferon alpha (IFNα)
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Interleukin-10 (IL-10)
Interleukin-35 (IL-35)
Lysine
Macrophages
Polysorbate 20
Proline
Threonine
Trometamol

Q & A

Q. What are the structural and pharmacokinetic distinctions between insulin glulisine and other rapid-acting insulin analogs (e.g., aspart, lispro)?

this compound differs structurally via substitutions at B3 (lysine) and B29 (glutamic acid), enabling faster dissociation into monomers and absorption . Pharmacokinetic studies demonstrate a 12–20% faster onset of action compared to aspart and lispro, attributed to its zinc-free formulation . Methodologically, crossover trials using glucose clamp techniques or continuous glucose monitoring (CGM) are recommended to quantify absorption rates and glucose-lowering effects under standardized conditions .

Q. How should clinical trials evaluate this compound’s efficacy in reducing HbA1c in type 2 diabetes (T2DM) when combined with basal insulin?

Trials should adopt a basal-bolus regimen, pairing glulisine with long-acting insulins (e.g., glargine) and oral antidiabetics (OADs). Key endpoints include HbA1c reduction, postprandial glucose (PPG) excursions, and hypoglycemia rates. For example, phase 3 trials (n=492) demonstrated a 1.2–1.5% HbA1c reduction with glulisine added to glargine, using 7-point self-monitored blood glucose (SMBG) profiles to optimize dosing . Stratification by baseline HbA1c (>8.0% vs. ≤8.0%) can identify subgroups with differential responses .

Q. What methodologies are optimal for assessing this compound’s safety profile in real-world observational studies?

Retrospective or prospective cohort studies should track severe hypoglycemia (blood glucose <54 mg/dL), injection-site reactions, and adverse events (AEs) via electronic health records (EHRs) or registries. For instance, the IGLU-SIT study (n=215) reported hypoglycemia rates of 2.3 events/patient-year and AE rates of 12.6%, emphasizing the need for subgroup analyses in elderly patients (≥65 years), who exhibit higher hypoglycemia risk .

Advanced Research Questions

Q. How do contradictory findings on intensive glucose control with this compound in critical care settings inform trial design?

While early ICU studies (e.g., Van den Berghe 2001) supported intensive control, the NICE-SUGAR trial (2009) found increased mortality with tight targets. To resolve contradictions, researchers should design pragmatic trials using CGM to avoid hypoglycemia, with adaptive dosing algorithms and endpoints balancing glycemic variability and clinical outcomes (e.g., sepsis rates, mortality) . Stratification by illness severity (e.g., SOFA scores) may clarify risk-benefit ratios .

Q. What methodological challenges arise when comparing this compound’s effectiveness in randomized controlled trials (RCTs) vs. observational studies?

RCTs (e.g., phase 3 trials) minimize bias but lack generalizability due to strict inclusion criteria. Observational studies (e.g., IGLU-SIT) capture real-world heterogeneity but risk confounding by unmeasured variables (e.g., adherence, comorbidities). Hybrid designs, like pragmatic RCTs with flexible dosing, or propensity score matching in observational data, can bridge this gap. Sensitivity analyses should address confounding (e.g., age, renal function) .

Q. How can researchers reconcile disparities in hypoglycemia risk among subgroups using this compound?

Advanced statistical methods, such as multivariable regression or machine learning, can identify predictors (e.g., renal impairment, erratic meal timing) using EHRs or trial data. For example, patients with eGFR <60 mL/min/1.73m² require 20–30% lower glulisine doses to mitigate hypoglycemia . Pharmacodynamic modeling of insulin sensitivity variability (e.g., using HOMA-IR) may further personalize dosing .

Q. What evidence supports or refutes this compound’s use in pediatric populations, particularly with continuous subcutaneous insulin infusion (CSII)?

Limited data exist for CSII in pediatrics. While in vitro studies show no mitogenic risk, concerns about catheter occlusion persist. Researchers should prioritize prospective registries tracking AEs (e.g., infusion-site reactions) and glycemic outcomes. A pilot study comparing glulisine vs. aspart in CSII (n=50, ages 6–18) could assess safety and efficacy, using CGM metrics like time-in-range (70–180 mg/dL) .

Q. How do pharmacodynamic interactions between this compound and adjunct therapies (e.g., SGLT-2 inhibitors) influence trial outcomes?

SGLT-2 inhibitors increase glucosuria, potentially masking hypoglycemia. Trials combining these therapies should employ frequent SMBG and ketone monitoring to distinguish true hypoglycemia from assay interference. A factorial design (glulisine ± SGLT-2 inhibitor) with pre-specified interaction terms in statistical models can isolate effects on HbA1c and weight .

Methodological Considerations

  • Data Collection: Use standardized tools like 7-point SMBG profiles, CGM, or mixed-meal tolerance tests to capture PPG dynamics .
  • Bias Mitigation: In observational studies, apply inverse probability weighting to adjust for treatment selection bias .
  • Subgroup Analysis: Pre-specify subgroups (e.g., age, renal function) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.